2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide

CAS No.: 2034398-51-9

Cat. No.: VC6199429

Molecular Formula: C14H17NO4S

Molecular Weight: 295.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034398-51-9 |

|---|---|

| Molecular Formula | C14H17NO4S |

| Molecular Weight | 295.35 |

| IUPAC Name | 2-ethoxy-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]acetamide |

| Standard InChI | InChI=1S/C14H17NO4S/c1-2-18-9-13(16)15-10-14(17,11-5-3-7-19-11)12-6-4-8-20-12/h3-8,17H,2,9-10H2,1H3,(H,15,16) |

| Standard InChI Key | NYYQDPWPCOVZPD-UHFFFAOYSA-N |

| SMILES | CCOCC(=O)NCC(C1=CC=CO1)(C2=CC=CS2)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereoelectronic Properties

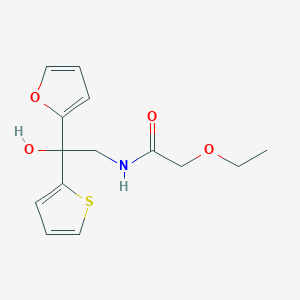

The compound’s structure (Fig. 1) comprises:

-

A central 2-hydroxy-2-(thiophen-2-yl)ethyl backbone.

-

Furan-2-yl and thiophen-2-yl substituents at the hydroxyl-bearing carbon.

-

An N-ethoxyacetamide side chain.

Table 1: Key Chemical Data

| Property | Value |

|---|---|

| CAS Registry Number | 2034398-51-9 |

| Molecular Formula | C₁₄H₁₇NO₄S |

| Molecular Weight | 295.36 g/mol |

| SMILES Notation | CCOCC(=O)NCC(O)(c1ccco1)c1cccs1 |

The hydroxyethyl group introduces a stereogenic center, suggesting potential chirality, though specific enantiomeric data remain unreported. The furan (oxygen-containing) and thiophene (sulfur-containing) rings confer π-conjugation, which may influence redox behavior and intermolecular interactions .

Physicochemical Properties

Available data for this compound are sparse, but inferences from analogous acetamides suggest:

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the ethoxy and amide groups.

-

Stability: Susceptibility to hydrolysis under acidic/basic conditions at the acetamide or ethoxy linkages .

Synthetic Methodologies and Pathways

Retrosynthetic Analysis

The compound’s synthesis likely involves sequential functionalization:

-

Core Assembly: Condensation of 2-(furan-2-yl)-2-(thiophen-2-yl)ethanol with chloroacetamide derivatives.

-

Ethoxy Introduction: Alkylation of the acetamide nitrogen with ethyl bromide or similar agents.

Route 1: Nucleophilic Substitution

A plausible pathway (Fig. 2) involves reacting 2-(furan-2-yl)-2-(thiophen-2-yl)ethanol with 2-chloro-N-ethoxyacetamide under basic conditions (e.g., NaH/DMF) . This mirrors methods used for thiophene-2-carboxamides, where chloroacetamides undergo nucleophilic attack by thiols or alcohols .

Route 2: Cyclization Strategies

Alternative approaches may employ thiocarbamoyl intermediates, as demonstrated in thiophene syntheses . For example, cyclization of N-(4-acetylphenyl)-2-chloroacetamide with thiocarbamoyl derivatives could yield fused heterocycles, though adaptation for this compound remains speculative.

Spectroscopic Characterization and Analytical Data

Infrared (IR) Spectroscopy

Key predicted absorptions:

Nuclear Magnetic Resonance (NMR)

-

¹H NMR:

-

¹³C NMR:

Mass Spectrometry

Expected molecular ion peak at m/z 295.36 (M⁺), with fragmentation patterns arising from cleavage at the amide bond or heterocyclic rings .

Future Research Directions and Concluding Remarks

Priority Research Areas

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume